

TAK-285 kinase selectivity panel results

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Compound Focus: Tak-285

CAS No.: 871026-44-7

Cat. No.: S547969

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TAK-285 Kinase Selectivity Profile

The table below summarizes the quantitative data available for **TAK-285**'s activity against various kinases. Inhibitory activity is primarily reported as IC₅₀ (half-maximal inhibitory concentration) or as a qualitative assessment of potency.

Kinase	Reported IC ₅₀ (nM)	Potency Classification	Source / Context
HER2 (ErbB2)	17 [1] [2]	Highly Potent	Primary Target
EGFR (HER1)	23 [1] [2]	Highly Potent	Primary Target
HER4	260 [1]	Moderately Potent	>10-fold selectivity vs. HER1/2 [1]
MEK1	1,100 (1.1 µM) [1]	Weakly Potent	Slight inhibition [1]
c-Met	4,200 (4.2 µM) [1]	Weakly Potent	Slight inhibition [1]
Aurora B	1,700 (1.7 µM) [1]	Weakly Potent	Slight inhibition [1]
Lck	2,400 (2.4 µM) [1]	Weakly Potent	Slight inhibition [1]

Kinase	Reported IC50 (nM)	Potency Classification	Source / Context
CSK	4,700 (4.7 μ M) [1]	Weakly Potent	Slight inhibition [1]
Lyn B	5,200 (5.2 μ M) [1]	Weakly Potent	Slight inhibition [1]
MEK5	5,700 (5.7 μ M) [1]	Weakly Potent	Slight inhibition [1]
Other Kinases	>10,000 (>10 μ M) [1]	Not Potent	No significant activity against 34 tested kinases [1] [3]

Key Experimental Protocols

The data presented above were generated using established biochemical and cellular assays. Here are the methodologies for the key experiments cited:

- Kinase Activity Assays:** The primary inhibitory activity (IC50) of **TAK-285** against HER2 and EGFR was determined using purified cytoplasmic domains of the kinases (HER2 amino acids 676-1255; EGFR amino acids 669-1210). The assays used radiolabeled [γ -³²P]ATP and a poly(Glu)-Tyr peptide as a substrate. Reactions were conducted in 50 mM Tris-HCl buffer and stopped with trichloroacetic acid, followed by quantification of the phosphorylated products [1] [3].
- Kinase Selectivity Profiling:** The broader selectivity of **TAK-285** was assessed against a panel of **96 kinases** (KinaseProfiler, Millipore). This panel test confirmed that **TAK-285** is a selective inhibitor, primarily targeting HER family kinases, with only slight activity against a very limited number of off-target kinases [1] [3].
- Cellular Activity (GI50):** The growth inhibitory effect in cancer cells was evaluated using a HER2-overexpressing human breast cancer cell line (BT-474). Cells were treated continuously with **TAK-285** for 5 days, after which the number of live cells was counted to determine the GI50 value (concentration for 50% growth inhibition) [1].

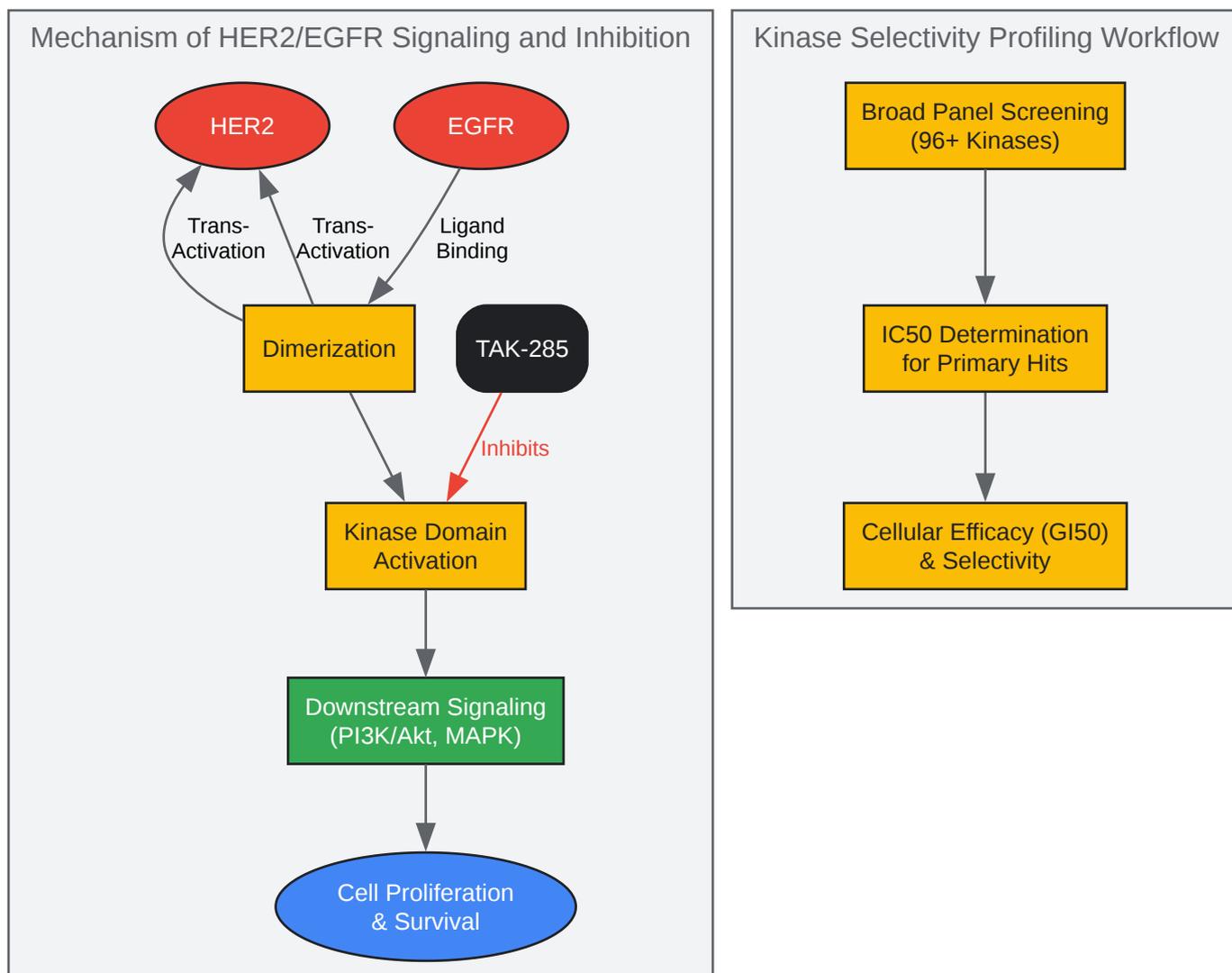
Mechanism of Action and Structural Basis

TAK-285 is a dual inhibitor that selectively targets the kinase domains of HER2 and EGFR.

- Binding Mode:** A crystal structure of the EGFR kinase domain in complex with **TAK-285** (PDB ID: **3POZ**) reveals that the compound binds to the inactive conformation of the kinase, a mode similar to

that of lapatinib [4] [5].

- **Diagram: TAK-285 Mechanism Overview** The diagram below illustrates the mechanism of **TAK-285** inhibition and the experimental workflow for profiling its activity.



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Critical Research Considerations

For a thorough evaluation of **TAK-285**, you should consider the following aspects:

- **Comparative Selectivity:** The search results indicate that **TAK-285** is not a substrate for the P-glycoprotein (Pgp) efflux pump [3]. This is a key differentiator from lapatinib (a known Pgp substrate)

and may contribute to better distribution to tissues like the brain, making **TAK-285** a potential candidate for treating brain metastases [3].

- **Clinical Translation:** The preclinical profile of **TAK-285** supported its advancement to clinical trials. A Phase I first-in-human study established a maximum tolerated dose (MTD) of **300 mg twice daily** and reported a partial response in one patient with parotid cancer, demonstrating the compound's potential for antitumor activity in humans [2].

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